molecular formula C20H22O2 B124942 6,7-Dehydro Ethynyl Estradiol CAS No. 67703-68-8

6,7-Dehydro Ethynyl Estradiol

Cat. No. B124942
CAS RN: 67703-68-8
M. Wt: 294.4 g/mol
InChI Key: CLXHHBFTRYNQBO-SLHNCBLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dehydro Ethynyl Estradiol, also known as 19-Norpregna-1,3,5 (10),6-tetraen-20-yne-3,17-diol, is an impurity of Ethinyl Estradiol . It appears as an off-white solid .


Synthesis Analysis

The synthesis of 6,7-Dehydro Ethynyl Estradiol involves the use of 6-DEHYDROESTRONE and Acetylene . In a study, Ethinyl Estradiol was developed and characterized using different excipients and solvents to enhance its solubility . The excipients used were starch, microcrystalline cellulose, lactose, and PVP, and the solvents tested were ethanol, acetone, dichloromethane, and chloroform .


Molecular Structure Analysis

The molecular formula of 6,7-Dehydro Ethynyl Estradiol is C20H22O2 . A full solid-state characterization of Ethinyl Estradiol was conducted using differential scanning calorimetry (DSC), thermogravimetric analysis (TG/DTG), Fourier transform infrared spectroscopy (FTIR), powder X-ray diffraction (PXRD), and scanning electron microscopy .


Physical And Chemical Properties Analysis

6,7-Dehydro Ethynyl Estradiol is an off-white solid . Its molecular weight is 294.40 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Enzyme Immunoassay Development

Turkes et al. (1981) developed an enzyme immunoassay for the specific determination of ethynyl estradiol in plasma. This assay utilized a conjugate of the 3-(O-carboxymethyl)ether with horseradish peroxidase as the label, demonstrating the potential for specific measurement techniques in research and clinical diagnostics (Turkes, Dyas, Read, & Riad-Fahmy, 1981).

Estrogenic Activity Assessment

Laws et al. (2000) evaluated the estrogenic activity of various compounds, including ethynyl estradiol. This research contributes to understanding the environmental impact of synthetic estrogens and their interaction with estrogen receptors (Laws, Carey, Ferrell, Bodman, & Cooper, 2000).

Selective Estrogen Receptor Modulators

Jain et al. (2009) investigated chromene-derived selective estrogen receptor modulators (SERMs) for treating postmenopausal symptoms. They compared various compounds, including ethynyl estradiol, and their effects on estrogen receptors, showcasing the potential for targeted therapeutic applications (Jain et al., 2009).

Environmental Impact and Biota Effects

Aris, Shamsuddin, and Praveena (2014) reviewed the occurrence and effects of 17α-ethynylestradiol (EE2) in the environment and on exposed biota. This research highlights the environmental and ecological concerns associated with synthetic estrogens (Aris, Shamsuddin, & Praveena, 2014).

Behavioral Effects Studies

Spiteri, Drewett, and Padel (1980) studied the behavioral effects of ethynyl estrogens, including ethynyl estradiol, in female rats. This research contributes to understanding how synthetic estrogens can influence behavior, particularly in animal models (Spiteri, Drewett, & Padel, 1980).

Comparison of Estrogenicity Tests

Andersen et al. (1999) compared short-term assays for estrogen-like actions of chemicals, including 17α-ethynyl estradiol. This study aids in the development of reliable methods for screening estrogenic compounds (Andersen et al., 1999).

Protein Binding Studies

Kappus, Bolt, and Remmer (1973) researched the irreversible protein binding of metabolites of ethynylestradiol, providing insight into its metabolic processes and interactions (Kappus, Bolt, & Remmer, 1973).

Safety And Hazards

6,7-Dehydro Ethynyl Estradiol is classified as Carcinogenicity (Category 1B), Reproductive toxicity (Category 2), and Hazardous to the Aquatic Environment, Acute Hazard (Category 1) . Ethinyl Estradiol is harmful if swallowed, suspected of causing cancer, may damage fertility or the unborn child, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,4-7,12,16-18,21-22H,8-11H2,2H3/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXHHBFTRYNQBO-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C=CC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217987
Record name 6,7-Dehydro ethynyl estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dehydro Ethynyl Estradiol

CAS RN

67703-68-8
Record name 6,7-Dehydro ethynyl estradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067703688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7-Dehydro ethynyl estradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30217987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DEHYDROETHYNYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6EZ3B8WFC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.